molecular formula C14H9F5N2O B1670920 (4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one CAS No. 214287-90-8

(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one

Cat. No. B1670920
CAS RN: 214287-90-8
M. Wt: 316.23 g/mol
InChI Key: QCNJQJJFXFJVCX-ZDUSSCGKSA-N
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Description

DPC 963, also known as (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone, is a second-generation non-nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of human immunodeficiency virus (HIV) infections. This compound is known for its potent activity against HIV-1 retrovirus and has been studied extensively for its antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DPC 963 involves several key steps:

    Condensation: 2’-amino-5’-chloro-2,2,2-trifluoroacetophenone is condensed with trimethylsilyl isocyanate in the presence of dimethylaminopyridine.

    Desilylation: The resulting product undergoes desilylation with tetrabutylammonium fluoride to provide a quinazoline derivative.

    Dehydration: The tertiary alcohol of the quinazoline derivative is dehydrated using molecular sieves in refluxing toluene to form an imine.

    Addition: Lithium cyclopropylacetylide is added to the imine in the presence of boron trifluoride etherate to yield a racemic adduct.

    Isolation: The desired (S)-enantiomer is isolated using chiral high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of DPC 963 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

DPC 963 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

DPC 963 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and its inhibition prevents the synthesis of viral DNA from RNA. The compound binds to a specific site on the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This ultimately leads to a decrease in viral replication and load .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DPC 963

DPC 963 is unique due to its high potency and selectivity for HIV-1 reverse transcriptase. It has shown effectiveness against strains of the virus that are resistant to other non-nucleoside reverse transcriptase inhibitors. Additionally, its trifluoromethyl-containing quaternary carbon center provides enhanced stability and bioavailability compared to similar compounds .

properties

IUPAC Name

(4S)-4-(2-cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O/c15-8-3-4-9-10(11(8)16)13(14(17,18)19,21-12(22)20-9)6-5-7-1-2-7/h3-4,7H,1-2H2,(H2,20,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNJQJJFXFJVCX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C=CC(=C3F)F)NC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175700
Record name DPC 963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214287-90-8
Record name DPC 963
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPC 963
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPC-963
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEW2AAG1IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 2
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 3
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 4
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 5
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one
Reactant of Route 6
(4s)-4-(Cyclopropylethynyl)-5,6-difluoro-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1h)-one

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